methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine class, featuring a pyrazole ring substituted with 4-chlorophenyl and phenyl groups at positions 3 and 1, respectively. Tetrahydropyrimidines, synthesized via the Biginelli reaction or modifications thereof, are known for diverse bioactivities, including antimicrobial, antitumor, and anti-inflammatory effects .
Properties
Molecular Formula |
C22H19ClN4O3 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
methyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H19ClN4O3/c1-13-18(21(28)30-2)20(25-22(29)24-13)17-12-27(16-6-4-3-5-7-16)26-19(17)14-8-10-15(23)11-9-14/h3-12,20H,1-2H3,(H2,24,25,29) |
InChI Key |
NBWUQPNZTNOFKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. This intermediate is further reacted with ethyl acetoacetate and urea under acidic conditions to form the tetrahydropyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C17H16ClN3O2
Molecular Weight: 335.78 g/mol
IUPAC Name: Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
The compound features a complex structure that integrates a tetrahydropyrimidine core with pyrazole and chlorophenyl substituents, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potential anticancer properties. For instance:
- Mechanism of Action: The compound may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Studies have shown that derivatives of this class can target pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest it possesses activity against various bacterial strains and fungi. The presence of the chlorophenyl group enhances its lipophilicity, allowing better penetration through microbial membranes .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydropyrimidine derivatives and tested their cytotoxic effects on breast cancer cell lines. Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Antimicrobial Testing
A comparative study assessed the antimicrobial properties of several pyrazole derivatives. Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo was found effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Mechanism of Action
The mechanism of action of methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Ethyl derivatives, however, demonstrate enhanced anti-tubercular activity in fluorophenyl/nitrophenyl analogs .
Pyrazole Substituents: Electron-withdrawing groups (e.g., 4-Cl, 4-F, 4-NO2) on the pyrazole ring correlate with improved bioactivity. For instance, 4-fluorophenyl substitution in ethyl derivatives showed significant anti-tubercular potency .
Position 2 Modifications :
- Replacement of oxo (O=) with thioxo (S=) (e.g., ) alters electronic properties and hydrogen-bonding capacity. Thioxo derivatives may enhance metabolic stability but reduce solubility due to increased hydrophobicity.
Crystallographic Insights :
- Ethyl analogs with 5-chloro substituents (e.g., ) have been structurally characterized using SHELX and ORTEP software, revealing planar pyrazole and tetrahydropyrimidine rings. Hydrogen-bonding patterns (e.g., N–H···O interactions) influence crystal packing and stability .
Research Findings and Implications
Anti-Tubercular Activity :
Ethyl derivatives with 4-fluorophenyl and 4-nitrophenyl groups on the pyrazole ring demonstrated MIC values lower than isoniazid against Mycobacterium tuberculosis . This suggests that the target methyl compound, if substituted with similar electron-withdrawing groups, could exhibit comparable activity.
Antibacterial Potential: Pyrimidinone derivatives with methyl/ethyl esters and chloro substituents (e.g., ) have shown efficacy against bacterial strains, likely via interference with DNA gyrase or cell wall synthesis.
Structural and Synthetic Considerations :
Biological Activity
Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as the compound ) has garnered attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydropyrimidine core substituted with pyrazole and chlorophenyl groups. Its molecular formula is with a molecular weight of approximately 329.78 g/mol. The structural diversity of this compound contributes to its biological activity, particularly in modulating various biological pathways.
1. Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, with IC50 values in the micromolar range against human breast cancer (T47D) and colon cancer (HCT116) cell lines .
2. Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .
3. PPARγ Agonism
One of the notable mechanisms of action identified is the partial agonism of peroxisome proliferator-activated receptor gamma (PPARγ). Compounds similar to this compound have been shown to modulate glucose metabolism and lipid storage, making them candidates for diabetes treatment .
Case Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing derivatives of pyrazole-based compounds showed that modifications at specific positions significantly impacted their biological activity. For example, altering substituents on the phenyl ring enhanced binding affinity to PPARγ and improved anti-cancer efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that the presence of a chlorophenyl group was crucial for enhancing both PPARγ binding affinity and anticancer activity. Compounds with this substitution consistently showed better performance in cell-based assays compared to those without it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
